4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-3-2-4-6-14)20(25)24-21(27)15-7-8-16(22)17(12-15)26(28)29/h2-12H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAQLZLIQOHNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction is usually carried out under microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times. Additionally, solvent- and catalyst-free methods are preferred for their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution of the chloro group results in various derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine core is versatile, allowing modifications at positions 2, 3, 6, and 7. Key analogs and their substituent differences are summarized below:
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Electron Effects : The chloro group in the target compound provides moderate electron-withdrawing effects, while analogs with trifluoromethyl (CF3) or nitro groups exhibit stronger electronic modulation .
- Hydrogen Bonding: The Schiff base derivative (iminomethylphenol) forms O–H⋯N hydrogen bonds, enhancing crystal stability , whereas the target compound’s benzamide group may engage in N–H⋯O interactions.
Key Observations :
Physical and Crystallographic Properties
Melting points and crystal packing vary with substituents:
Table 3: Physical and Crystallographic Data
Key Observations :
- Planarity: The Schiff base derivative’s fused imidazo[1,2-a]pyridine ring is nearly planar, with a dihedral angle of 18.52° to the phenol group, favoring layered crystal packing .
- Solubility : Chloro and nitro groups may reduce solubility compared to methoxy or hydroxyl substituents.
Biological Activity
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H16ClN3O |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 850932-16-0 |
Structure
The structure of this compound includes a chloro substituent and a benzamide moiety, contributing to its biological activity. The compound can be synthesized via condensation reactions involving 2-aminopyridines and α-bromoketones, often enhanced by microwave irradiation techniques for improved yield and efficiency .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, modulating various biological processes. The exact molecular targets are still under investigation; however, it is suggested that the compound may interfere with cellular signaling pathways involved in cancer progression .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, nitro compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage . In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridines can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation .
Antimicrobial Activity
The nitro group present in the compound suggests potential antimicrobial properties. Nitro-containing compounds are known for their ability to generate toxic intermediates upon reduction, leading to DNA damage and cell death in various microorganisms . This mechanism has been observed in other nitro derivatives used as antibiotics.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell viability compared to control groups .
- Mechanistic Insights : Another research project focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Synthesis Methods
The synthesis of this compound typically involves:
-
Condensation Reaction : Reacting 2-aminopyridine derivatives with α-bromoketones under microwave irradiation.
- Reaction Conditions : Solvent-free conditions at elevated temperatures enhance yield.
- Environmental Considerations : The method is considered eco-friendly due to the absence of solvents and catalysts .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide?
Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core. For example:
- Step 1 : Condensation of 2-amino-4-methylpyridine with α-bromo-4-chloroacetophenone under reflux conditions to form the imidazo[1,2-a]pyridine scaffold .
- Step 2 : Coupling the intermediate with 3-nitro-4-chlorobenzoyl chloride via amidation. Acetic acid is often used as a catalyst for analogous Schiff base formations .
- Purification : Column chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC and NMR (¹H/¹³C) .
Q. What experimental techniques are critical for structural characterization of this compound?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions. For analogous compounds, unit cell parameters (e.g., monoclinic system, space group P2₁/n, a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.5°) are resolved using Bruker X8 APEX diffractometers. Hydrogen bonding (e.g., O–H···N, C–H···π) stabilizes crystal packing .
- Spectroscopy :
Q. How can researchers assess preliminary pharmacological activity for this compound?
- In vitro assays : Screen for receptor binding (e.g., δ-GABAA modulation via patch-clamp electrophysiology, as seen with structural analogs like DS2 ).
- Enzyme inhibition studies : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify therapeutic windows .
Advanced Research Questions
Q. How can crystallographic data resolve disorder or refine hydrogen atom positions in this compound?
- Refinement protocols : Use SHELXL2014/7 with full-matrix least-squares on F². For disordered regions, apply restraints (e.g., DFIX, FLAT) and analyze residual density maps .
- Hydrogen placement : Optimize via riding models (e.g., AFIX 43 for hydroxyl groups) and validate using Hirshfeld surface analysis .
Table 1 : Example Crystallographic Refinement Parameters (from analogous compounds)
| Parameter | Value | Source |
|---|---|---|
| R₁ (I > 2σ(I)) | 0.045 | |
| wR₂ (all data) | 0.140 | |
| Δρ(max/min) (e Å⁻³) | 0.30 / -0.25 |
Q. How can electronic structure analysis (e.g., DFT) predict reactivity or regioselectivity in this compound?
- Computational workflow :
- Optimize geometry at B3LYP/6-311G(d,p) level .
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Nitro groups often lower LUMO energies, enhancing electrophilicity .
- Map electrostatic potential surfaces to predict hydrogen bonding or π-π stacking propensities .
Q. How should researchers address contradictions in biological activity data across studies?
- Case example : Discrepancies in δ-GABAA receptor modulation may arise from assay conditions (e.g., DS2 shows activity at 10 µM but not at lower concentrations ).
- Resolution strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
